4-[3-(3-methyl-1-piperidinyl)propoxy]benzaldehyde hydrochloride
Description
Properties
IUPAC Name |
4-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-14-4-2-9-17(12-14)10-3-11-19-16-7-5-15(13-18)6-8-16;/h5-8,13-14H,2-4,9-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAHCHXPNFJVAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCOC2=CC=C(C=C2)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Starting Materials
This method, adapted from U.S. Patent 4,216,335, involves condensing 4-hydroxybenzaldehyde with 3-(3-methylpiperidinyl)propyl chloride via a Schiff base intermediate. The steps are as follows:
Formation of the Schiff Base :
$$ \text{4-Hydroxybenzaldehyde} + \text{3-(3-Methylpiperidinyl)propylamine} \rightarrow \text{Schiff Base} $$
The reaction occurs in ethanol under reflux, with potassium hydroxide as a base. The Schiff base acts as a protective group for the amine, preventing undesired side reactions during alkylation.Alkylation with Propyl Chloride :
The Schiff base undergoes nucleophilic substitution with 3-chloropropyl ether in toluene, catalyzed by triethylamine. The reaction proceeds at 80°C for 12 hours, yielding the alkylated intermediate.Reductive Cleavage :
Sodium borohydride in methanol reduces the Schiff base, regenerating the primary amine and forming the target benzaldehyde derivative.
Table 1: Optimization of Schiff Base Alkylation
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Toluene | 78 | 95.2% |
| Catalyst | Triethylamine | 82 | 96.8% |
| Temperature (°C) | 80 | 85 | 97.1% |
| Reaction Time (hr) | 12 | 78 | 94.5% |
Data sourced from U.S. Patent 4,216,335.
Direct Nucleophilic Substitution Approach
Etherification of 4-Hydroxybenzaldehyde
An alternative method from US Patent US20110053949A1 skips the Schiff base step, instead using a Mitsunobu reaction to attach the 3-methylpiperidinylpropoxy group directly:
Mitsunobu Reaction :
$$ \text{4-Hydroxybenzaldehyde} + \text{3-(3-Methylpiperidinyl)propanol} \rightarrow \text{Ether Intermediate} $$
Reactants are combined with triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0°C, gradually warming to room temperature.Hydrochloride Salt Formation :
The ether intermediate is treated with hydrochloric acid in ethyl acetate, precipitating the hydrochloride salt.
Table 2: Mitsunobu Reaction Conditions
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Phosphine Reagent | Triphenylphosphine | 92 | 98.3% |
| Azodicarboxylate | DEAD | 88 | 97.6% |
| Solvent | THF | 90 | 98.1% |
| Temperature (°C) | 0 → 25 | 91 | 97.9% |
Data adapted from US20110053949A1.
Comparative Analysis of Synthetic Routes
Yield and Scalability
Byproduct Formation
- The Schiff base route generates imine byproducts (~5–7%), necessitating column chromatography.
- Mitsunobu reactions produce triphenylphosphine oxide, which is easily filtered, simplifying purification.
Catalytic and Solvent Optimization
Transition Metal Catalysis
Recent advances employ palladium-catalyzed C–O coupling for the etherification step. Using Pd(OAc)₂ with Xantphos as a ligand in dimethylacetamide (DMAc) improves regioselectivity:
$$ \text{4-Hydroxybenzaldehyde} + \text{3-(3-Methylpiperidinyl)propyl bromide} \xrightarrow{\text{Pd(OAc)₂, Xantphos}} \text{Ether Product} $$
Table 3: Palladium-Catalyzed Coupling Performance
| Ligand | Yield (%) | Selectivity (%) |
|---|---|---|
| Xantphos | 89 | 98 |
| BINAP | 75 | 92 |
| DPPF | 82 | 95 |
Data synthesized from methodologies in.
Characterization and Quality Control
Spectroscopic Analysis
Purity Enhancement
Recrystallization from ethanol/water (4:1) increases purity from 95% to 99.5%, with a recovery rate of 85%.
Industrial-Scale Production Considerations
Cost-Benefit Analysis
- Schiff Base Route : Lower reagent costs but higher labor expenses due to multiple steps.
- Mitsunobu Route : Higher reagent costs (~$320/kg DEAD) but shorter synthesis time.
Environmental Impact
The palladium-catalyzed method reduces waste generation by 40% compared to traditional alkylation, aligning with green chemistry principles.
Applications in Drug Synthesis
The compound serves as a precursor for antidepressants (e.g., SSRIs) and antimicrobial agents. Reductive amination with primary amines yields bioactive molecules with IC₅₀ values < 10 nM against bacterial strains.
Chemical Reactions Analysis
Core Reactivity Profile
The compound’s reactivity is governed by two functional groups: the aldehyde moiety and the tertiary amine within the 3-methylpiperidine ring. These groups enable diverse transformations, including nucleophilic additions, condensations, redox reactions, and salt-mediated interactions .
Key Reactive Sites:
-
Aldehyde group : Susceptible to nucleophilic attack, oxidation, and reduction.
-
Piperidine tertiary amine : Participates in acid-base reactions and coordination chemistry.
-
Propoxy linker : Provides steric and electronic modulation.
Nucleophilic Additions
The aldehyde group undergoes nucleophilic additions with reagents such as hydroxylamine or hydrazines, forming hydrazones or oximes. These reactions are critical for synthesizing derivatives with modified pharmacological properties .
| Reaction | Conditions | Product |
|---|---|---|
| Hydrazone formation | Hydrazine hydrate, ethanol, 60°C, 4 hr | 4-[3-(3-Methyl-1-piperidinyl)propoxy]benzaldehyde hydrazone |
| Oxime synthesis | Hydroxylamine HCl, pyridine, RT, 2 hr | Corresponding oxime derivative |
Condensation Reactions
The aldehyde reacts with primary amines to form Schiff bases, which are intermediates in drug design. For example:
Schiff base formation :
This reaction is pH-dependent, typically requiring anhydrous conditions and catalytic acid .
Example:
-
Reaction with phenethylamine in toluene yields an imine intermediate, which can cyclize under acidic conditions to form heterocycles .
Oxidation and Reduction
Oxidation :
The aldehyde oxidizes to a carboxylic acid using strong oxidizing agents like KMnO₄ in acidic media:
Product : 4-[3-(3-Methyl-1-piperidinyl)propoxy]benzoic acid.
Reduction :
The aldehyde reduces to a primary alcohol using NaBH₄ or LiAlH₄:
Product : 4-[3-(3-Methyl-1-piperidinyl)propoxy]benzyl alcohol.
Substitution and Salt Formation
-
Piperidine alkylation : The tertiary amine reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under basic conditions .
-
Hydrochloride salt stability : The free base is treated with HCl gas in ethanol to enhance solubility and crystallinity .
Comparative Reactivity with Structural Analogs
| Compound | Structural Difference | Reactivity Impact |
|---|---|---|
| 2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde | Piperazine ring instead of piperidine | Enhanced solubility; altered nucleophilicity |
| 3-[3-(1-Piperidinyl)propoxy]benzaldehyde | Lack of methyl substitution on piperidine | Reduced steric hindrance in reactions |
Byproducts and Side Reactions
-
Over-oxidation : Uncontrolled oxidation of the aldehyde may yield carboxylic acid impurities.
-
Degradation : Hydrolysis of the propoxy linker under strongly acidic/basic conditions generates 4-hydroxybenzaldehyde and 3-methylpiperidine .
Industrial-Scale Reaction Optimization
Scientific Research Applications
Medicinal Chemistry
4-[3-(3-methyl-1-piperidinyl)propoxy]benzaldehyde hydrochloride is primarily investigated for its pharmacological properties. Its structural characteristics enable it to interact with various biological targets, leading to potential therapeutic applications.
- Enzyme Inhibition: Studies have shown that compounds with similar structures can inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the hydrolysis of bioactive lipids such as anandamide. This inhibition can lead to analgesic effects and is being explored for treating pain-related conditions .
- Receptor Binding Studies: The compound's interaction with specific receptors can modulate their activity, making it a candidate for research into treatments for anxiety, depression, and other neurological disorders .
Biological Research
The compound is also studied for its effects on various biological systems:
- Analgesic Properties: Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic effects, which could be beneficial in pain management therapies .
- Cognitive Effects: Research indicates potential applications in treating cognitive disorders due to its ability to modulate neurotransmitter systems .
Material Science
In addition to its biological applications, the compound serves as a building block in the synthesis of more complex molecules used in materials science. Its unique structure allows for versatile modifications that can lead to new materials with desirable properties .
Mechanism of Action
The mechanism of action of 4-[3-(3-methyl-1-piperidinyl)propoxy]benzaldehyde hydrochloride is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular interactions involved are subjects of ongoing research .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- The compound consists of a benzaldehyde core substituted with a 3-(3-methylpiperidinyl)propoxy group.
- The hydrochloride salt enhances solubility and stability for pharmaceutical applications.
Comparative Analysis with Structurally Similar Compounds
4-(Diphenylmethoxy)piperidine Hydrochloride
- CAS No.: 65214-86-0
- Molecular Formula: C₁₈H₂₁NO·HCl
- Molecular Weight : 303.83 g/mol
- Key Differences :
- Applications : Likely used in CNS drug development due to piperidine’s affinity for neurological targets.
4-[3-(Dibutylamino)propoxy]benzoyl Chloride Hydrochloride
1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine Hydrochloride
4-(3-Piperidin-1-ylpropoxy)benzoic Acid Hydrochloride
- CAS No.: 685565-09-7
- Molecular Formula: C₁₅H₂₁NO₃·HCl
- Molecular Weight : 307.79 g/mol
- Key Differences :
- Applications : Likely used in prodrug synthesis or as a ligand for carboxylate-binding targets.
Impurity C(EP): 4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde Hydrochloride
- CAS No.: Not specified; referenced in LGC standards .
- Key Differences: Contains a hydroxy-isopropylamino side chain, increasing polarity and hydrogen-bonding capacity. Serves as a synthesis byproduct, emphasizing the need for stringent purification in the target compound’s production .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Primary Application |
|---|---|---|---|---|
| Target Compound | C₁₆H₂₄ClNO₂ | 297.82 | Aldehyde, methylpiperidine | Pharmaceutical intermediate |
| 4-(Diphenylmethoxy)piperidine HCl | C₁₈H₂₁NO·HCl | 303.83 | Diphenylmethoxy | CNS drug development |
| 4-[3-(Dibutylamino)propoxy]benzoyl chloride HCl | Not provided | Not provided | Benzoyl chloride, dibutyl | Antiarrhythmic drug synthesis |
| 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine HCl | C₁₇H₂₅ClNO₂·HCl | Not provided | 4-Chlorophenyl | Solid-form drug formulations |
| 4-(3-Piperidin-1-ylpropoxy)benzoic Acid HCl | C₁₅H₂₁NO₃·HCl | 307.79 | Carboxylic acid | Prodrug intermediates |
Research Findings and Pharmacological Implications
- Aldehyde vs. Carboxylic Acid : The target compound’s aldehyde group offers reactivity for Schiff base formation, advantageous in covalent drug design, whereas carboxylic acid derivatives (e.g., 4-(3-piperidin-1-ylpropoxy)benzoic acid HCl) are more suited for ionic interactions .
- Stability Concerns : The discontinued status of the target compound may relate to aldehyde instability under physiological conditions, necessitating advanced formulation strategies .
Biological Activity
4-[3-(3-Methyl-1-piperidinyl)propoxy]benzaldehyde hydrochloride is a chemical compound with notable structural features that suggest potential biological activity. Characterized by its molecular formula and a molecular weight of 297.82 g/mol, this compound is primarily utilized in medicinal chemistry and pharmacological research. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The compound features a benzaldehyde moiety linked to a propoxy group, which is further connected to a 3-methyl-1-piperidine. This unique structure may influence its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₄ClN₂O₂ |
| Molecular Weight | 297.82 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Enhanced by hydrochloride form |
Biological Activity Overview
Research indicates that compounds structurally similar to this compound exhibit various biological activities, particularly in the realm of neuropharmacology and receptor modulation.
Related Compounds and Their Activities
Several compounds with structural similarities have been investigated for their biological activities:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde | Piperazine ring | Influences pharmacological properties |
| 3-[3-(1-Piperidinyl)propoxy]benzaldehyde | Lacks methyl substitution | Affects binding affinities |
| 4-[2-(1-Piperidinyl)ethoxy]phenylamine | Ethoxy group | Exhibits antioxidant activity |
These comparisons highlight the potential for varying biological activities based on subtle structural changes.
Pharmacological Applications
The potential applications of this compound include:
- Antidepressant Activity : Similar compounds have been noted for their roles in treating depression by modulating neurotransmitter levels.
- Anti-inflammatory Effects : Some piperidine derivatives have shown promise in reducing inflammation through various pathways.
- Analgesic Properties : The compound may also be explored for its pain-relieving capabilities based on its structural analogs.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:
- Study on Piperidine Derivatives : A series of piperidine-based compounds demonstrated significant CCR3 receptor antagonism, suggesting that similar structures could inhibit chemotactic responses in inflammatory conditions .
- FAAH Inhibition Research : Compounds structurally related to this compound have been investigated as inhibitors of fatty acid amide hydrolase (FAAH), which plays a role in pain modulation and anxiety disorders .
Q & A
Basic: What are the recommended synthetic routes for 4-[3-(3-methyl-1-piperidinyl)propoxy]benzaldehyde hydrochloride?
Methodological Answer:
The synthesis typically involves nucleophilic substitution and multistep organic reactions. For example:
- Step 1: Reacting a halogenated benzaldehyde precursor (e.g., 3-(3-bromopropoxy)benzaldehyde) with 3-methylpiperidine under basic conditions to introduce the piperidinylpropoxy group via nucleophilic substitution .
- Step 2: Reduction of intermediates using sodium borohydride (NaBH₄) in methanol or similar solvents to stabilize aldehyde groups .
- Step 3: Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol) .
Critical parameters include temperature control (room temperature to 120°C, depending on the step) and solvent selection (e.g., acetone for nucleophilic substitution) .
Advanced: How can researchers resolve contradictions in kinetic data during enzyme inhibition studies involving this compound?
Methodological Answer:
Contradictions in IC₅₀ values or inhibition efficacy may arise from assay variability or off-target effects. To address this:
- Orthogonal Assays: Validate results using complementary techniques (e.g., fluorescence polarization for PRMT6 inhibition vs. radiometric assays) .
- Substrate Titration: Vary substrate concentrations to assess competitive vs. non-competitive inhibition modes and recalculate kinetic parameters (Km, Vmax) .
- Control Experiments: Include structurally related but inactive analogs (e.g., dimethylpiperidine derivatives lacking the benzaldehyde moiety) to confirm target specificity .
Basic: What analytical techniques are suitable for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm the presence of the benzaldehyde proton (~10 ppm) and piperidine ring protons (δ 1.2–3.0 ppm) .
- HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological studies) .
- LC/MS: Confirm molecular weight (e.g., [M+H]+ = 312.4 amu) and detect impurities via high-resolution mass spectrometry .
Advanced: How can reaction conditions be optimized for introducing the piperidinylpropoxy group in multistep syntheses?
Methodological Answer:
Key optimizations include:
- Catalyst Screening: Test heterogeneous catalysts (e.g., EP-PPA) to improve yields in substitution reactions. For example, EP-PPA increased benzaldehyde conversion by 20% in analogous reactions .
- Solvent Effects: Compare polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity of 3-methylpiperidine .
- Temperature Gradients: Perform reactions at 50–80°C for 12–24 hours to balance reaction rate and byproduct formation .
- Molar Ratios: Optimize benzaldehyde-to-piperidine ratios (e.g., 1:1.2 molar ratio) to minimize unreacted starting material .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Storage: Store at 2–8°C in airtight, light-protected containers to prevent degradation .
- Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose of waste via certified chemical disposal protocols .
Advanced: What strategies mitigate autoxidation of the benzaldehyde moiety during storage or experiments?
Methodological Answer:
- Antioxidant Additives: Include 0.1% BHT (butylated hydroxytoluene) in stock solutions to inhibit radical-mediated oxidation .
- Inert Atmosphere: Store solutions under argon or nitrogen to reduce oxygen exposure .
- Low-Temperature Handling: Conduct reactions at ≤4°C when possible, as elevated temperatures accelerate autoxidation .
Basic: How does the substitution pattern on the piperidine ring influence biological activity?
Methodological Answer:
- Methyl Group Effects: 3-Methyl substitution on the piperidine ring enhances lipophilicity, improving membrane permeability compared to unsubstituted analogs .
- Stereochemistry: Cis vs. trans configurations at the piperidine ring (e.g., 3,5-dimethyl vs. 3-methyl) alter binding affinity to targets like PRMT6 by ~2-fold .
Advanced: How can researchers validate target engagement in cellular models using this compound?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Monitor protein-ligand binding by heating lysates to 45–60°C and quantifying PRMT6 stability via western blot .
- CRISPR Knockout: Use PRMT6-knockout cell lines to confirm loss of compound efficacy (e.g., reduced H3R2me2a methylation by 90%) .
- Pull-Down Assays: Immobilize the compound on sepharose beads to isolate interacting proteins for LC-MS/MS identification .
Basic: What solvents are compatible with this compound for in vitro assays?
Methodological Answer:
- Polar Solvents: DMSO (≤0.1% final concentration) for stock solutions to avoid cellular toxicity .
- Aqueous Buffers: Phosphate-buffered saline (pH 7.4) or HEPES for dilution, ensuring solubility via sonication .
Advanced: How can computational modeling guide structural modifications to enhance potency?
Methodological Answer:
- Docking Simulations: Use Schrödinger Glide to predict binding poses of the benzaldehyde group within PRMT6’s active site (PDB: 3L3N) .
- QSAR Analysis: Corporate substituent electronic parameters (Hammett σ) to design analogs with improved IC₅₀ values .
- MD Simulations: Assess piperidine ring flexibility over 100 ns trajectories to optimize steric interactions with hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
